1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol
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Overview
Description
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 6-(tert-butylthio)-4-methylpyridine with a suitable alkylating agent, followed by the reduction of the resulting intermediate to yield the desired propanol derivative. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the sustainability and scalability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction results in alkanes.
Scientific Research Applications
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylthio)-4-methylpyridine: Lacks the propanol chain but shares the pyridine ring and tert-butylthio group.
4-Methylpyridine: Lacks both the tert-butylthio group and the propanol chain.
1-(4-Methylpyridin-3-yl)propan-1-ol: Lacks the tert-butylthio group but has the propanol chain.
Uniqueness
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-ol is unique due to the combination of the tert-butylthio group, the methyl group, and the propanol chain on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H21NOS |
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Molecular Weight |
239.38 g/mol |
IUPAC Name |
1-(6-tert-butylsulfanyl-4-methylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H21NOS/c1-6-11(15)10-8-14-12(7-9(10)2)16-13(3,4)5/h7-8,11,15H,6H2,1-5H3 |
InChI Key |
CRKYWQIDGLLRAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)SC(C)(C)C)O |
Origin of Product |
United States |
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